

Ritlecitinib tosylate chemical structure and properties

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Ritlecitinib Tosylate: A Comprehensive Technical Guide

An In-depth Analysis of the Dual JAK3/TEC Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib, as its tosylate salt, is a first-in-class, orally bioavailable, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] Developed by Pfizer, it has received approval for the treatment of severe alopecia areata.[2][3] Its unique mechanism of selectively targeting JAK3 over other JAK isoforms and its additional activity against TEC family kinases offer a nuanced approach to immunomodulation.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to **ritlecitinib tosylate**.

Chemical Structure and Properties

Ritlecitinib tosylate is an organosulfonate salt formed from the equimolar combination of ritlecitinib and 4-toluenesulfonic acid.[2]



Image of the chemical structure of **ritlecitinib tosylate** Ritlecitinib tosylate chemical structure

Physicochemical Properties

A summary of the key physicochemical properties of ritlecitinib and its tosylate salt is presented in the table below.

Property	Value	Reference
IUPAC Name	1-{(2S,5R)-2-methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one 4-methylbenzene-1-sulfonic acid	[5]
CAS Number	2192215-81-7	[6]
Molecular Formula	C22H27N5O4S	[6]
Molecular Weight	457.55 g/mol	[6]
Appearance	White to off-white to pale pink solid	[7][8]
Melting Point	199°C	[9]
Solubility	Freely soluble in water; Soluble in DMSO (83.33 mg/mL)	[7][8][10]
pKa (Strongest Acidic)	13.59	[11]
pKa (Strongest Basic)	6.6	[11]
LogP (pH 4)	0.445	[12]
LogP (pH 7)	1.50	[12]
LogP (pH 9)	1.40	[12]

Spectroscopic Data



While detailed spectra are not publicly available, characterization would involve standard analytical techniques.

- ¹H NMR (400 MHz, DMSO-d6): Expected signals would correspond to the protons on the pyrrolopyrimidine, piperidine, and acryloyl moieties of ritlecitinib, as well as the tosyl group.
- ¹³C NMR (100 MHz, DMSO-d6): Expected signals would align with the carbon environments in both the ritlecitinib and tosylate structures.
- Mass Spectrometry: Electrospray ionization (ESI) in positive mode would be expected to show a parent ion for the ritlecitinib free base.

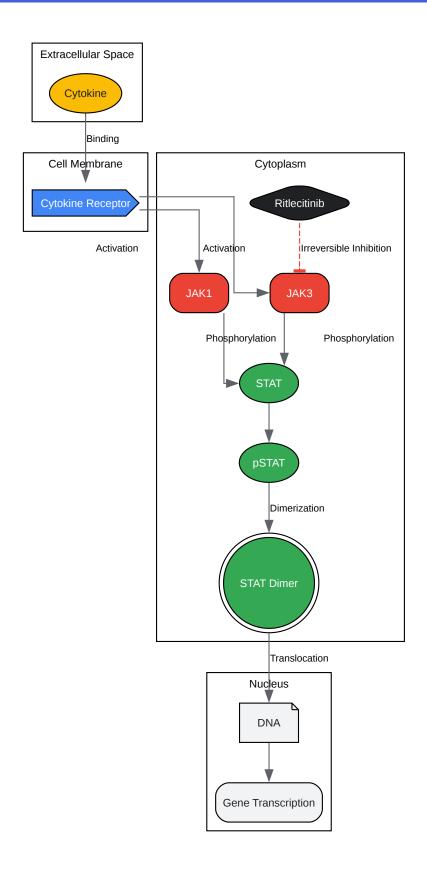
Mechanism of Action

Ritlecitinib exerts its therapeutic effect through the irreversible inhibition of JAK3 and the TEC family of kinases.[13]

JAK3 Inhibition and the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that governs immune cell development, activation, and differentiation. Ritlecitinib's high selectivity for JAK3 is attributed to its covalent binding to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3. Other JAK family members (JAK1, JAK2, and TYK2) possess a serine at the equivalent position, which does not permit this irreversible interaction, thus conferring selectivity.[14] By inhibiting JAK3, ritlecitinib blocks the signaling of common gamma-chain (yc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte function.[4][9] This disruption of the signaling cascade prevents the phosphorylation and activation of downstream STAT proteins, ultimately modulating the immune response.[13]





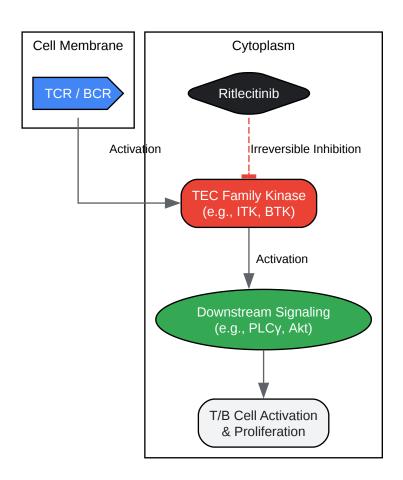
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Figure 1: Ritlecitinib's inhibition of the JAK/STAT signaling pathway.



TEC Family Kinase Inhibition

Ritlecitinib also inhibits members of the TEC kinase family, including ITK, BTK, TEC, RLK, and BMX.[14] This is due to the presence of a cysteine residue in these kinases at a position analogous to Cys-909 in JAK3.[14] TEC kinases are involved in the signaling pathways of various immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR). [14] By inhibiting these kinases, ritlecitinib can further modulate the immune response by affecting T-cell and B-cell activation and function.



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Figure 2: Ritlecitinib's inhibition of TEC family kinase signaling.

Quantitative Data In Vitro Kinase Inhibition



The following table summarizes the half-maximal inhibitory concentrations (IC50) of ritlecitinib against various kinases.

Kinase	IC50 (nM)	Reference
JAK3	33.1	[14]
JAK1	> 10,000	[14]
JAK2	> 10,000	[14]
TYK2	> 10,000	[14]
RLK	155	[14]
ITK	395	[14]
TEC	403	[14]
ВТК	404	[14]
BMX	666	[14]

In Vitro STAT Phosphorylation Inhibition

Ritlecitinib inhibits cytokine-induced STAT phosphorylation in human whole blood.

Cytokine (STAT)	IC50 (nM)	Reference
IL-2 (STAT5)	244	[15]
IL-4 (STAT6)	340	[15]
IL-7 (STAT5)	407	[15]
IL-15 (STAT5)	266	[15]
IL-21 (STAT3)	355	[15]

Human Pharmacokinetic Properties

The pharmacokinetic parameters of ritlecitinib following oral administration in humans are summarized below.



Parameter	Value	Reference
Oral Bioavailability	~64%	[16]
Tmax (Time to Peak Plasma Concentration)	~1 hour	[16]
Plasma Protein Binding	~14%	[16]
Terminal Half-life	1.3 - 2.3 hours	[16]
Volume of Distribution (steady state)	73.8 L	[13]
Systemic Clearance	43.7 L/h	[13]
Metabolism	CYP3A, CYP2C8, CYP1A2, CYP2C9, and various GSTs	[16]
Excretion	~66% in urine, ~20% in feces (4% as unchanged drug in urine)	[16]

Experimental Protocols Synthesis and Purification of Ritlecitinib Tosylate

The synthesis of ritlecitinib is a multi-step process.[17] An improved process development and scale-up has been described, which avoids costly catalysts and chromatographic purifications. [18]

Key steps in an improved synthesis include:

- Hydrogenation: Replacement of PtO2 with a 5% Rh/C catalyst for pyridine hydrogenation.
 [18]
- Chiral Resolution: Diastereomeric salt crystallization to isolate the enantiomerically pure cisisomer.[18]
- Amidation: High-yielding amidation via Schotten-Baumann conditions.[18]



 Tosylate Salt Formation and Crystallization: A reproducible crystallization procedure to form a stable crystalline tosylate salt suitable for formulation.[18]

Purification: The final product is typically purified by crystallization. A study on the impact of process impurities on the crystallization of **ritlecitinib tosylate** highlights the importance of controlling oligomeric impurities to ensure proper crystal growth.[19]

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a generalized representation based on common kinase assay methodologies.

- Reagents and Materials:
 - Recombinant human kinases (JAK3, TEC family, etc.)
 - Kinase-specific peptide substrate
 - ATP
 - Ritlecitinib tosylate (serially diluted)
 - Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
 - 384-well assay plates
- Procedure:
 - Add kinase, peptide substrate, and ritlecitinib tosylate (or vehicle control) to the wells of the assay plate.
 - Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
 - Initiate the kinase reaction by adding ATP.



- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each ritlecitinib concentration and determine the IC50 value using non-linear regression analysis.

STAT Phosphorylation Assay in Human Whole Blood (Representative Protocol)

This protocol is based on descriptions of intracellular flow cytometry assays.[20]

- Reagents and Materials:
 - Freshly collected human whole blood (heparinized)
 - Ritlecitinib tosylate (serially diluted)
 - Cytokines (e.g., IL-2, IL-15)
 - Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
 - Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
 - Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT5)
 - Flow cytometer
- Procedure:
 - Aliquot whole blood into tubes.
 - Add ritlecitinib tosylate at various concentrations and incubate (e.g., 30 minutes at 37°C).



- Stimulate the cells by adding the appropriate cytokine and incubate (e.g., 15 minutes at 37°C).
- Fix the cells by adding fixation buffer.
- Lyse red blood cells and permeabilize the remaining cells with permeabilization buffer.
- Stain the cells with the anti-phospho-STAT antibody.
- Acquire data on a flow cytometer.
- Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the lymphocyte population.
- Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.

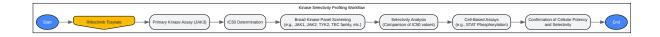
Analytical Methods

A stability-indicating UHPLC-DAD-MS/MS method has been developed for the analysis of ritlecitinib and its degradation products.[21]

- Instrumentation: Ultra High-Performance Liquid Chromatography with a Diode Array Detector and Tandem Mass Spectrometry.
- Column: A C18 stationary phase is commonly used.
- Mobile Phase: A gradient of an aqueous solution with an acidic modifier (e.g., formic acid)
 and an organic solvent (e.g., acetonitrile) is typical.[21]
- Detection: DAD for quantification and MS/MS for identification and structural elucidation of the parent compound and any impurities or degradants.

Experimental and Logical Workflows Workflow for Kinase Selectivity Profiling





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Figure 3: A logical workflow for determining the kinase selectivity profile of ritlecitinib.

Conclusion

Ritlecitinib tosylate is a highly selective, irreversible dual inhibitor of JAK3 and TEC family kinases with a well-characterized chemical structure and pharmacological profile. Its unique mechanism of action provides a targeted approach to immunomodulation for the treatment of autoimmune diseases such as alopecia areata. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development.

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